molecular formula C10H10FNO B2510882 3-(2-Fluoro-4-methoxyphenyl)propanenitrile CAS No. 1803727-00-5

3-(2-Fluoro-4-methoxyphenyl)propanenitrile

Cat. No.: B2510882
CAS No.: 1803727-00-5
M. Wt: 179.194
InChI Key: SDJKAWBLMBKEKQ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H10FNO. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a propanenitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)propanenitrile typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of reagents and solvents may also be tailored to minimize environmental impact and enhance process efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJKAWBLMBKEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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